
2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride is an organic compound that features a furan ring, a carboxylic acid side-group, and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride can be achieved through several synthetic routes. One common method involves the esterification of 2-Furoic acid with alpha-((diethylamino)methyl)benzyl alcohol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Alpha-((diethylamino)methyl)benzyl alcohol.
Substitution: Substituted benzyl esters with various functional groups.
Scientific Research Applications
2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simpler compound with a furan ring and a carboxylic acid group.
Alpha-((diethylamino)methyl)benzyl alcohol: A related compound with a benzyl alcohol group instead of an ester.
Benzyl esters: A class of compounds with similar ester functional groups.
Uniqueness
2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride is unique due to its combination of a furan ring, a benzyl ester, and a diethylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
101582-72-3 |
|---|---|
Molecular Formula |
C17H22ClNO3 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
[2-(diethylamino)-1-phenylethyl] furan-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21NO3.ClH/c1-3-18(4-2)13-16(14-9-6-5-7-10-14)21-17(19)15-11-8-12-20-15;/h5-12,16H,3-4,13H2,1-2H3;1H |
InChI Key |
XXPPLGFDUBVXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C1=CC=CC=C1)OC(=O)C2=CC=CO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



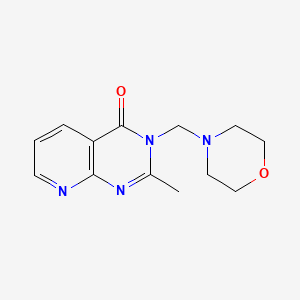
![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
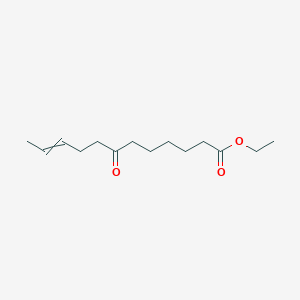
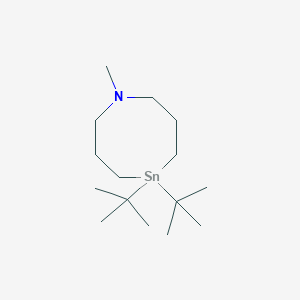
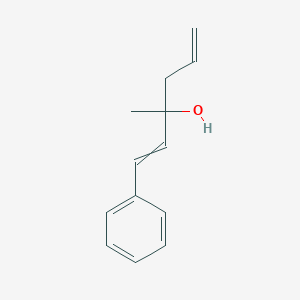
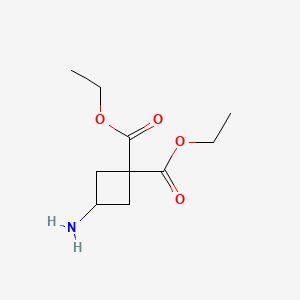
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
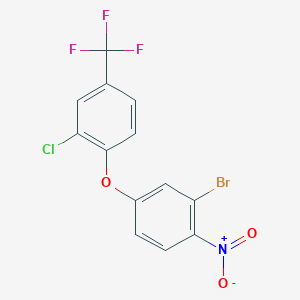
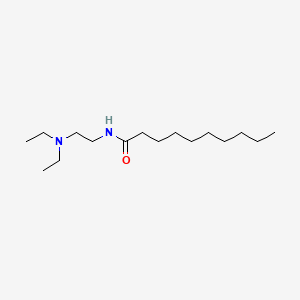
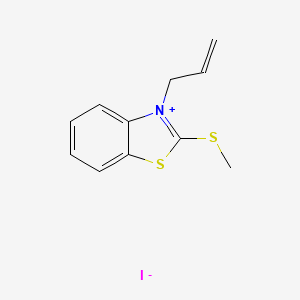

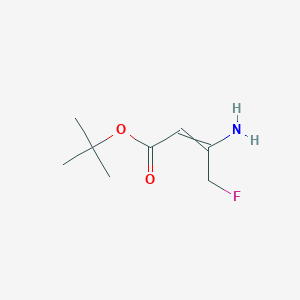
![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
